molecular formula C3H9NS B13515421 (Dimethylamino)methanethiol CAS No. 98026-29-0

(Dimethylamino)methanethiol

Cat. No.: B13515421
CAS No.: 98026-29-0
M. Wt: 91.18 g/mol
InChI Key: XRCSLUACVDPFLZ-UHFFFAOYSA-N
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Description

Methanethiol (CH₃SH), also known as methyl mercaptan, is a volatile organosulfur compound with a distinct, unpleasant odor resembling rotten cabbage. It is a critical intermediate in the biosynthesis of methionine and other sulfur-containing compounds . Methanethiol is produced naturally through microbial degradation of organic matter in anaerobic environments (e.g., sediments, manure) and is implicated in sulfur cycling . Industrially, it is used in the synthesis of pesticides, plastics, and food flavorings .

Key properties:

  • Molecular formula: CH₃SH
  • Odor threshold: <1 ppb (extremely low detection limit)
  • Biological pathways: Derived from methionine via L-methioninase activity in bacteria or via transamination of cysteine in humans .
  • Toxicity: Causes central nervous system depression at high concentrations (e.g., hepatic encephalopathy in mammals) .

Properties

CAS No.

98026-29-0

Molecular Formula

C3H9NS

Molecular Weight

91.18 g/mol

IUPAC Name

dimethylaminomethanethiol

InChI

InChI=1S/C3H9NS/c1-4(2)3-5/h5H,3H2,1-2H3

InChI Key

XRCSLUACVDPFLZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methanethiol can be achieved through several methods. One common approach involves the reaction of dimethylamine with formaldehyde and hydrogen sulfide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of (Dimethylamino)methanethiol often involves the use of large-scale reactors where dimethylamine, formaldehyde, and hydrogen sulfide are combined under specific temperature and pressure conditions. The reaction is monitored to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Dimethylamino)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are often employed in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted amines and thiols.

Scientific Research Applications

(Dimethylamino)methanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Dimethylamino)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their activity. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and function.

Comparison with Similar Compounds

Methanol (CH₃OH), Methanethiol (CH₃SH), and Methaneselenol (CH₃SeH)

These compounds share structural similarities as Group IV element derivatives (oxygen, sulfur, selenium) but differ markedly in properties:

Property Methanol Methanethiol Methaneselenol
Odor Odorless Rotten cabbage Extremely pungent
Boiling point (°C) 64.7 6.0 ~35 (estimated)
Toxicity Moderate High (CNS effects) Very high (Se toxicity)
Biological role Energy metabolism Sulfur cycling Rare in nature

Key Insight : The substitution of oxygen with sulfur or selenium increases volatility and odor intensity due to lower bond dissociation energies and higher polarizability .

Dimethyl Sulfide (DMS, CH₃SCH₃) and Dimethyl Disulfide (DMDS, CH₃SSCH₃)

These compounds are closely linked to methanethiol in environmental and metabolic pathways:

Property Methanethiol DMS DMDS
Formation Microbial degradation of methionine Oxidation of methanethiol Dimerization of methanethiol
Environmental role Dominant VOSC in sediments Major marine sulfur emission Fungal metabolite
Odor threshold <1 ppb ~0.1 ppb ~0.01 ppb
Anaerobic degradation Yes (via methanogens/SRB) Yes (slower than methanethiol) Yes (similar to DMS)

Key Insight : Methanethiol and DMS exist in thermodynamic equilibrium in sediments, with methanethiol favored under reducing conditions .

Ethanethiol (C₂H₅SH) and Propanethiol (C₃H₇SH)

Compared to methanethiol, these longer-chain thiols exhibit distinct biodegradability and toxicity profiles:

Property Methanethiol Ethanethiol Propanethiol
Anaerobic degradation Yes (ubiquitous) No degradation observed No degradation observed
50% Inhibition (methanogenesis) 7–10 mM 6–8 mM (acetate/methanol) 6–8 mM (acetate/methanol)
Role in hepatic coma Synergizes with ammonia No significant role Not studied

Key Insight : Methanethiol is uniquely implicated in human pathologies like hepatic encephalopathy, whereas ethanethiol and propanethiol are less biologically relevant .

Methanedithiol (CH₂(SH)₂)

A structural isomer of methanethiol with two thiol groups:

Property Methanethiol Methanedithiol
Molecular formula CH₃SH CH₂(SH)₂
Stability Relatively stable Highly reactive
Applications Chemical synthesis No industrial use

Key Insight : Methanedithiol’s reactivity limits its environmental persistence compared to methanethiol .

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